2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine
Description
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine is a polyether amine featuring a benzyloxy-terminated triethylene glycol backbone. This compound is characterized by its amphiphilic nature, combining hydrophilic ethylene oxide units with a hydrophobic benzyl group. Such structural attributes make it valuable in drug delivery systems, polymer chemistry, and bioconjugation, where tunable solubility and controlled reactivity are critical.
For instance, related amines are prepared by reacting aldehydes (e.g., benzaldehyde) with primary amines under reductive conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[1-(2-phenylmethoxyethoxy)ethoxy]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(16-8-7-14)17-10-9-15-11-13-5-3-2-4-6-13/h2-6,12H,7-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTMEQORIJWGOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCCN)OCCOCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743100 | |
| Record name | 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-75-4 | |
| Record name | 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification-Mediated Ring-Opening Polymerization (ROP)
A cornerstone approach involves the esterification of cyclic phosphate monomers followed by ROP. In this method, 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) reacts with 2-(benzyloxy)ethanol to form the intermediate 2-(2-(benzyloxy)ethoxy)-1,3,2-dioxaphospholane-2-oxide (BnEEP), which undergoes polymerization (Figure 1) . The amine functionality is introduced via nucleophilic substitution or reductive amination post-polymerization.
Key Data:
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Monomer Synthesis: COP (25.6 g, 180 mmol) and 2-(benzyloxy)ethanol (27.3 g, 180 mmol) in THF at −21°C yield BnEEP with 87% efficiency .
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Polymerization: Using 1,8-diazabicyclo[5.4.0]-undec-7-ene (DBU) in toluene at 40°C produces poly(BnEEP) with Mn ≈ 5,000–15,000 g/mol and Đ = 1.2–1.5 .
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Amination: Subsequent hydrogenolysis of the benzyl group (H₂, Pd/C) followed by amination with aqueous NH₃ yields the target amine.
Advantages: High functional-group tolerance and controlled molecular weights.
Limitations: Requires multi-step purification and specialized catalysts.
Nucleophilic Substitution via Tosylate Intermediates
This two-step protocol leverages tosylation of a precursor alcohol followed by amination. Adapted from the synthesis of 2-[2-(2-azidoethoxy)ethoxy]ethanamine , the method involves:
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Tosylation: 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethanol reacts with TsCl (1.5 eq) in THF/NaOH at 0°C to form the tosylate (90–98% yield).
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Amination: Displacement with excess NH₃ (28% aq.) in THF at 40°C for 96 h affords the amine (70–85% yield) .
Optimization Insights:
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Temperature: Amination efficiency drops below 30°C due to reduced nucleophilicity.
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Solvent: Polar aprotic solvents (e.g., DMF) accelerate substitution but increase side products.
Catalytic Reductive Amination
Inspired by the hydrogenative amination of 2-ethoxy ethanol , this one-pot method employs Cu-Co/Al₂O₃-diatomite catalysts under H₂/NH₃. Conditions include:
Performance Metrics:
| Parameter | Value |
|---|---|
| Conversion | 92–95% |
| Selectivity | 88–90% |
| By-products | <5% diamines |
Mechanistic Notes: The Cu-Co alloy facilitates H₂ activation, while acidic sites on Al₂O₃ promote NH₃ adsorption and C–O bond cleavage .
Deprotection-Amination of Acetal-Protected Precursors
For lab-scale synthesis, acetal-protected intermediates (e.g., glycol ether acetals) are deprotected under acidic conditions and subsequently aminated. For example:
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Deprotection: 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}acetal hydrolyzes in 0.1 M HCl/THF (1:1) at 50°C.
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Amination: The resulting diol reacts with NH₄Cl/NaCNBH₃ in MeOH (pH 6–7) to yield the amine .
Yield Comparison:
| Step | Yield (%) |
|---|---|
| Deprotection | 85–90 |
| Amination | 75–80 |
Challenges: Acid sensitivity of the benzyl ether necessitates careful pH control.
Comparative Analysis of Methods
Table 1: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| ROP-Amination | 65–75 | 95–98 | Moderate | High |
| Tosylate Amination | 70–85 | 90–95 | High | Medium |
| Catalytic Reductive | 88–90 | 85–90 | Industrial | Low |
| Deprotection-Amination | 60–70 | 80–85 | Low | Medium |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol, ethylene glycol derivatives.
Substitution: Various benzyl and ethylene glycol derivatives
Scientific Research Applications
2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of polymers, surfactants, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
- Benzyloxy vs. Azide : The benzyloxy group in the target compound enhances lipophilicity, favoring membrane permeability and compatibility with hydrophobic matrices. In contrast, the azide group in 2-(2-(2-azidoethoxy)ethoxy)ethan-1-amine enables bioorthogonal reactions (e.g., with alkynes), making it ideal for tracer synthesis .
- Fluorine Substitution : The fluorinated analogue (N-Benzyl-2-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)ethan-1-amine) is tailored for radiochemistry, as ¹⁸F isotopes are widely used in positron emission tomography (PET). The electronegative fluorine atom slightly increases polarity compared to the benzyloxy variant .
- Methoxy vs. Benzyloxy : Methoxy-substituted amines (e.g., 2-(2-methoxyethoxy)ethan-1-amine) exhibit higher water solubility due to reduced steric hindrance and lack of aromatic groups. These are preferred in aqueous formulations but lack the versatility of benzyloxy derivatives in organic-phase reactions .
Biological Activity
The compound 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine is a member of a class of compounds known for their potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and pharmacological implications based on diverse scientific literature.
1. Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound can be synthesized through a multi-step process involving the protection of hydroxyl groups, followed by coupling reactions to form the final amine structure. The synthesis typically includes the use of benzyl ethers and ethylene glycol derivatives to achieve the desired functional groups.
2.1 Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, a dual luciferase-reporter assay was employed to evaluate the effects on hypoxia-inducible factor 1 (HIF-1) activity, which is crucial in tumor development. Compounds with similar structures showed IC50 values ranging from 0.35 μM to over 10 μM, indicating varying degrees of potency against HIF-1 transactivation .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| MA01 | 0.59 ± 0.12 | High |
| MA02 | 0.35 | Moderate |
| MA03 | >10 | Low |
The mechanism by which these compounds exert their biological effects often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. In particular, the down-regulation of HIF-1α has been observed following treatment with these compounds, suggesting that they may interfere with the hypoxic response in tumors .
3. Toxicological Profile
The general toxicity of this compound has been assessed using the MTT assay, a standard method for evaluating cell viability. In studies conducted on HEK-293T cells, concentrations up to 10 μM resulted in over 80% cell survival, indicating a favorable safety profile for further development .
4. Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study 1 : A study involving various analogues demonstrated that modifications in side chains significantly influenced biological activity and toxicity profiles. Compounds with hydroxyl groups at specific positions showed enhanced potency compared to their methylated counterparts .
- Case Study 2 : Research on piperazine derivatives indicated that structural modifications could lead to improved binding affinity for target enzymes involved in cancer progression, further emphasizing the importance of chemical structure in biological activity .
Q & A
Basic: How can researchers optimize the synthesis of 2-{1-[2-(Benzyloxy)ethoxy]ethoxy}ethan-1-amine to improve yield and purity?
Methodological Answer:
Synthesis optimization involves strategic selection of protecting groups, reaction conditions, and purification techniques. For example:
- Etherification Steps : Use benzyl ether protection to stabilize reactive hydroxyl groups during intermediate synthesis. Williamson ether synthesis is a viable approach, leveraging alkoxy groups in the presence of strong bases (e.g., NaOH/KOH).
- Catalysts and Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency, while phase-transfer catalysts may improve interfacial reactivity.
- Purification : Utilize fractional distillation (boiling point ~241°C, as per physical data) and column chromatography to isolate the amine product. Monitor purity via TLC or HPLC .
Intermediate: What spectroscopic and chromatographic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach ensures structural validation:
- NMR Spectroscopy : Analyze - and -NMR to identify characteristic peaks (e.g., benzyl protons at δ 7.3–7.5 ppm, ethoxy groups at δ 3.4–3.7 ppm).
- Mass Spectrometry (MS) : Confirm molecular weight (151.21 g/mol) via ESI-MS or GC-MS, observing fragmentation patterns consistent with the ether-amine backbone.
- Chromatography : Use reverse-phase HPLC with UV detection (λ ~254 nm) to assess purity and retention time reproducibility .
Advanced: How do substituent effects (e.g., benzyloxy vs. methoxy groups) influence the reactivity of this amine in nucleophilic reactions?
Methodological Answer:
Substituent positioning and electronic effects dictate reactivity:
- Steric Hindrance : Bulky benzyloxy groups may reduce nucleophilic attack at the amine center, whereas smaller methoxy groups enhance accessibility.
- Electronic Effects : Electron-donating groups (e.g., ethoxy) increase amine basicity, favoring protonation and subsequent reactivity. Compare with analogs like 2-(3,5-dimethylphenoxy)-1-methylethylamine () to assess steric/electronic trade-offs.
- Experimental Validation : Perform kinetic studies under controlled pH and temperature to quantify reaction rates with varying substituents .
Advanced: What strategies are recommended for evaluating the biological activity of this compound in cellular assays?
Methodological Answer:
- Receptor Binding Studies : Use fluorescence polarization or surface plasmon resonance (SPR) to assess affinity for targets like G-protein-coupled receptors (GPCRs).
- Cytotoxicity Screening : Conduct MTT assays on cell lines (e.g., HEK293 or HeLa) to evaluate IC values.
- Metabolic Stability : Incubate with liver microsomes to measure degradation rates and identify metabolites via LC-MS/MS.
- Environmental Impact : Reference ecotoxicological frameworks (e.g., ) to assess biodegradability and bioaccumulation potential in non-target organisms .
Data Contradiction: How should researchers resolve discrepancies in reported solubility or stability data for this compound?
Methodological Answer:
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, pH) to isolate variables. For example, solubility in ethanol vs. DMSO may vary due to hydrogen-bonding capacity.
- Advanced Analytics : Use differential scanning calorimetry (DSC) to study polymorphic forms affecting stability.
- Literature Cross-Validation : Compare findings with structurally similar compounds (e.g., 4-methoxyphenylethylamine in ) to identify trends in hydrophobicity or oxidative susceptibility.
- Statistical Analysis : Apply multivariate regression to reconcile conflicting data, considering factors like impurity profiles (e.g., highlights oxidation by-products) .
Advanced: What mechanistic insights explain the compound’s potential as a biochemical probe in enzyme inhibition studies?
Methodological Answer:
- Active Site Interactions : Molecular docking simulations predict binding modes to enzymes (e.g., monoamine oxidases), highlighting hydrogen bonds between ethoxy groups and catalytic residues.
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive).
- Comparative Studies : Benchmark against known inhibitors (e.g., selegiline) to evaluate selectivity and potency. Use fluorescence-based assays to monitor real-time enzyme activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
